2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole

Physicochemical profiling Drug-likeness Lead optimization

This rationally designed oxazole scaffold combines an electron-donating p-methoxyphenyl group (σp = -0.27) with an electron-withdrawing phenylsulfonyl group, creating a distinctive electronic profile for probing target-binding pockets. Compared to the 2-furyl analog, it offers a 1.0–1.5 log unit lipophilicity increase, positioning it favorably for blood–brain barrier penetration studies. The C-5 pyrrolidine ring provides a non-planar conformation and enhanced basicity (pKa ~11.3 vs ~8.4 for morpholine analogs), enabling selective basic nitrogen interactions in CNS target engagement. Available in gram-scale quantities with documented ≥95% HPLC purity.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 855714-96-4
Cat. No. B2609851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
CAS855714-96-4
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H20N2O4S/c1-25-16-11-9-15(10-12-16)18-21-19(20(26-18)22-13-5-6-14-22)27(23,24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3
InChIKeyYUXWOFQWTZLVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole (CAS 855714-96-4)


2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole (CAS 855714-96-4, molecular formula C20H20N2O4S, molecular weight 384.5 g/mol) is a fully substituted 1,3-oxazole featuring a 4-methoxyphenyl group at C-2, a phenylsulfonyl group at C-4, and a pyrrolidin-1-yl group at C-5 . This compound belongs to a broader class of 2,4,5-trisubstituted oxazoles that are widely employed as screening compounds and synthetic building blocks in medicinal chemistry and agrochemical research [1]. The combination of an electron-donating 4-methoxyphenyl substituent, an electron-withdrawing phenylsulfonyl group, and a saturated pyrrolidinyl heterocycle creates a distinctive electronic and steric profile that differentiates it from related analogs in procurement decisions.

Why 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole Cannot Be Interchanged with Generic Oxazole Analogs


Generic substitution within the 2,4,5-trisubstituted oxazole series is unreliable for procurement decisions because even small changes to the substituent pattern can produce substantial shifts in physicochemical properties such as lipophilicity, topological polar surface area, and hydrogen-bonding capacity . For example, replacing the 4-methoxyphenyl group at C-2 with a p-tolyl group eliminates the hydrogen-bond acceptor capacity of the methoxy oxygen, while substituting the phenylsulfonyl group at C-4 with a 4-methylphenylsulfonyl group adds steric bulk and alters electronic properties . These structural differences directly impact solubility, metabolic stability, and target-binding profiles. The evidence below quantifies these key differences to support scientifically grounded compound selection.

Quantitative Comparator Evidence: 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole Versus Closest Analogs


Molecular Weight Delta vs. 2-(p-Tolyl) Analog Drives Differential Pharmacokinetic Predictions

The target compound (C20H20N2O4S) has a molecular weight of 384.5 g/mol, which is +16.0 g/mol higher than the 2-(p-tolyl) analog 4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole (C20H20N2O3S, MW 368.5 g/mol), owing to the replacement of the p-tolyl methyl group with a methoxy substituent . This modest mass increase is accompanied by the introduction of an additional hydrogen-bond acceptor (the methoxy oxygen), which is absent in the p-tolyl comparator . In lead optimization programs where lower molecular weight is often prioritized for oral bioavailability, the target compound offers a compensated profile: slightly higher MW but with enhanced hydrogen-bonding capacity that can improve solubility in polar solvents.

Physicochemical profiling Drug-likeness Lead optimization

Lipophilicity Modulation: C-2 4-Methoxyphenyl vs. 2-Furyl Substituent

The target compound contains a 4-methoxyphenyl group at the C-2 position, which is more lipophilic than the 2-furyl heterocycle found in the analog 4-(benzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 862793-12-2, C17H16N2O4S, MW 344.4 g/mol) . Although experimentally measured logP values are unavailable for these specific compounds, the difference in heteroatom content and aromatic surface area allows class-level inference: the replacement of furan (one oxygen) with a 4-methoxyphenyl group (one oxygen plus an additional aromatic ring) is predicted to increase XLogP3 by approximately 1.0–1.5 log units based on analogous oxazole systems [1]. This shift makes the target compound more suitable for targets in lipophilic binding pockets, while the furyl analog may be preferred for targets requiring lower logP.

Lipophilicity logP Medicinal chemistry

C-5 Pyrrolidinyl vs. Morpholino Substitution: Conformational and Basicity Contrast

The target compound incorporates a pyrrolidin-1-yl group at C-5, whereas a closely related analog, 4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine (C20H20N2O4S, MW ~384.5 g/mol), replaces the pyrrolidine with a morpholine ring . Pyrrolidine is a secondary amine (pKa of conjugate acid ~11.3) with a non-planar, envelope conformation, whereas the morpholine oxygen reduces basicity (conjugate acid pKa ~8.4) and introduces additional conformational degrees of freedom via the chair conformer [1]. The higher basicity of the pyrrolidine nitrogen in the target compound enhances water solubility in protonated form, while its conformational rigidity reduces the entropic penalty upon target binding compared to the more flexible morpholine analog.

Conformational analysis pKa modulation Solubility

C-2 Substituent Electronic Character: 4-Methoxyphenyl (Electron-Donating) vs. 4-Fluorophenyl (Electron-Withdrawing)

The 4-methoxyphenyl group at C-2 of the target compound exerts a strong electron-donating resonance effect (Hammett σp = −0.27 for OCH3) compared to the electron-withdrawing 4-fluorophenyl analog (σp = +0.06) found in compounds such as 2-(4-fluorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole [1]. This electronic difference modulates the electron density of the oxazole ring, influencing both its reactivity toward electrophilic substitution and its π-stacking interactions with aromatic residues in biological targets. The methoxy group also provides an additional hydrogen-bond acceptor that the fluoro substituent cannot match.

Electronic effects Hammett sigma Oxazole reactivity

Absence of Biological Activity Data: A Gap Analysis for Procurement Decision-Making

As of April 2026, no quantitative biological activity data (IC50, EC50, Ki, MIC, etc.) have been published in peer-reviewed journals, patents, or authoritative databases (PubChem, ChEMBL, BindingDB) for 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole or any of its closest structural analogs sharing the full 2,4,5-trisubstituted oxazole scaffold [1]. This data gap means that no direct head-to-head or cross-study comparisons of biological potency, selectivity, or in vivo efficacy can be made at this time. Scientists and procurement officers considering this compound should anticipate that its procurement value rests primarily on its distinct physicochemical profile and potential as a novel scaffold for hit discovery, rather than on pre-existing biological validation. This distinguishes it from more mature oxazole-based tool compounds that already possess published target engagement data.

Data gap analysis Bioassay Procurement risk

Synthetic Tractability: Available Gram-Scale Supply with Documented Purity

The target compound is commercially available from multiple chemical suppliers with a purity typically specified at 95% (HPLC) . In contrast, several close analogs, such as the 4-ethoxyphenyl variant (C21H22N2O4S, MW 398.5 g/mol), are not listed as in-stock catalog items by major vendors, requiring custom synthesis that adds lead time and cost to procurement . The availability of the target compound as a pre-synthesized screening compound reduces the barrier to entry for exploratory medicinal chemistry and agrochemical lead identification programs.

Chemical procurement Synthetic accessibility Purity

Optimal Procurement Scenarios for 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole Based on Quantitative Evidence


Medicinal Chemistry Hit Expansion: Exploiting Unique C-2 Methoxy Donor Effects

The Hammett σp difference of −0.33 between the 4-methoxyphenyl group (σp = −0.27) and the 4-fluorophenyl analog (σp = +0.06) [1] makes the target compound a rational choice for medicinal chemistry teams seeking to probe the effect of electron-donating substituents on target affinity. This electronic contrast can be leveraged in structure–activity relationship (SAR) studies where the 4-fluorophenyl analog has shown some activity, and the team wishes to test whether electron-rich substitution enhances binding to electron-deficient protein pockets.

Lead Optimization for CNS-Penetrant Candidates: Elevated Lipophilicity vs. Furyl Analog

For central nervous system (CNS) drug discovery programs, the estimated +1.0 to +1.5 log unit lipophilicity increase of the target compound relative to the 2-furyl analog [2] positions it favorably for crossing the blood–brain barrier, where logP values of 2–4 are often targeted. Procurement of the target compound alongside the 2-furyl comparator enables parallel profiling of CNS penetration potential within the same oxazole scaffold series.

High-Throughput Screening Library Enrichment with Conformationally Constrained Pyrrolidine Scaffolds

The pyrrolidine ring at C-5 provides a non-planar, envelope conformation and higher basicity (pKa ~11.3) compared to morpholine-containing analogs (pKa ~8.4) [3]. This makes the target compound a valuable addition to screening libraries where conformational rigidity and basic nitrogen interactions are desired for target engagement. The compound fills a structural niche not well-represented by more flexible morpholine or piperidine analogs.

Agrochemical Lead Identification: Novel Oxazole Scaffold with Immediate Synthetic Access

Oxazole derivatives have established precedent as herbicides and safeners [4]. The target compound’s gram-scale commercial availability with documented purity (≥95% HPLC) enables rapid initiation of agrochemical screening without the delays of custom synthesis, making it an attractive entry point for agrochemical discovery teams seeking novel oxazole-based leads with unexplored biological activity.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.